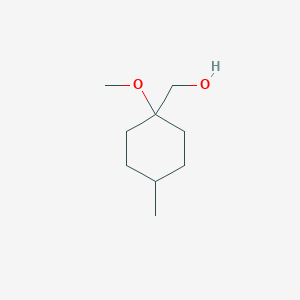![molecular formula C9H20Cl2N2O B13326230 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a spirocyclic compound with the chemical formula C10H20N2O·2HCl The compound features a unique spiro[5
Preparation Methods
Synthetic Routes:: The synthetic routes for 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride are not widely documented. researchers have explored various strategies to access this compound. One approach involves cyclization of suitable precursors to form the spirocyclic core. Further optimization and functionalization steps lead to the desired product.
Reaction Conditions:: Specific reaction conditions for the synthesis of this compound may vary depending on the chosen synthetic route. Researchers typically employ organic solvents, catalysts, and appropriate temperatures to achieve the cyclization and subsequent transformations.
Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Its limited documentation suggests that it remains primarily of interest to early discovery researchers .
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride can participate in various chemical reactions:
Cyclization: Formation of the spirocyclic core.
Functionalization: Introduction of substituents (e.g., alkyl, aryl) at specific positions.
Salt Formation: Dihydrochloride salt formation with two equivalents of HCl.
Common reagents include Lewis acids, bases, and nucleophiles. The major products depend on the specific synthetic pathway and functional groups introduced.
Scientific Research Applications
Chemistry::
Scaffold Exploration: Researchers study the unique spirocyclic scaffold for potential drug development.
Catalysis: Investigation of its catalytic properties in organic transformations.
Antituberculosis Activity: Related spirocyclic compounds have been explored as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.
Biological Imaging: Potential use as a fluorescent probe or imaging agent.
Fine Chemicals: Interest in its synthesis for specialized applications.
Mechanism of Action
The exact mechanism by which 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is relatively unique due to its spirocyclic structure, similar compounds include other spirocyclic amines and heterocycles. its specific properties set it apart from its counterparts.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-6-12-9(7-8)2-4-11-5-3-9;;/h8,11H,1-7,10H2;2*1H |
InChI Key |
YTUNCHRQFPFHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNCC2)CC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
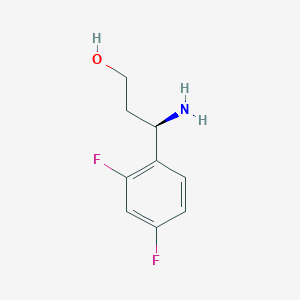
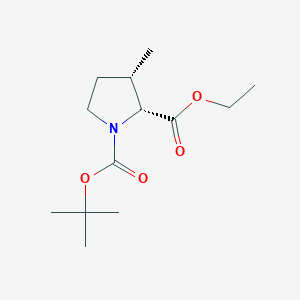
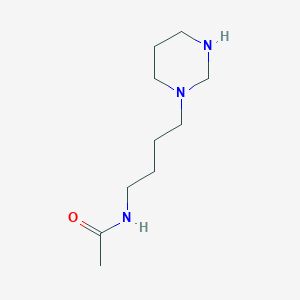
![2-(2-(Dimethylamino)ethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326173.png)
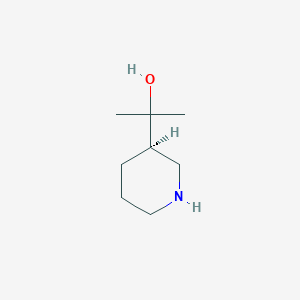
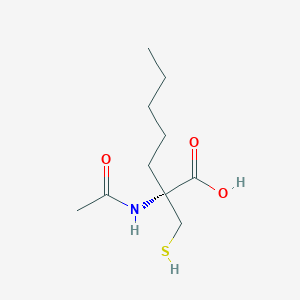
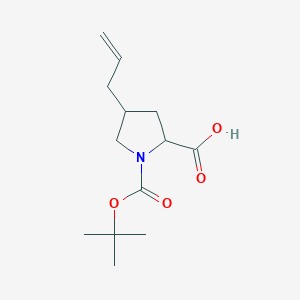
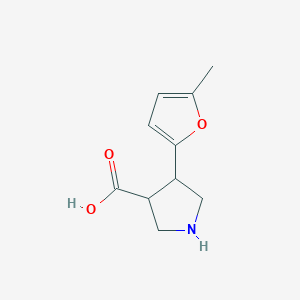
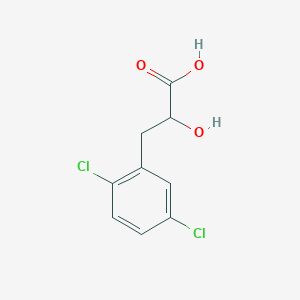
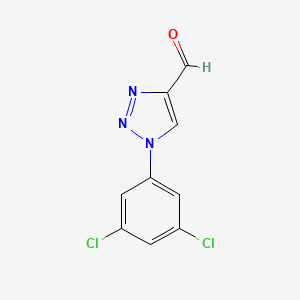
![Methyl 7-bromo-8-(cyclopent-1-en-1-yl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13326219.png)
